Physoperuvine

Description

Physoperuvine is a naturally occurring compound that has garnered attention for its distinct chemical architecture and its place within a class of biologically active molecules. Its study provides insights into the intricate biosynthetic pathways in plants and offers a template for synthetic chemistry endeavors.

Physoperuvine belongs to the tropane (B1204802) alkaloid class, a group of natural products characterized by a distinctive bicyclic [3.2.1] nitrogen-containing core. wikipedia.org This structural motif is the foundation for a wide array of compounds with significant physiological effects, many of which are found in the Solanaceae (nightshade) family of plants. wikipedia.orgresearchgate.net Well-known tropane alkaloids include atropine, scopolamine (B1681570), and cocaine, which are recognized for their medicinal and psychoactive properties. wikipedia.orguomustansiriyah.edu.iq

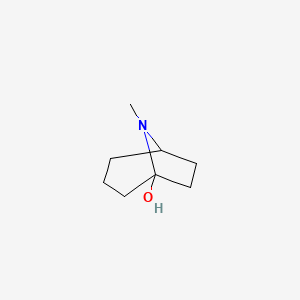

The defining feature of tropane alkaloids is the 8-azabicyclo[3.2.1]octane skeleton. Physoperuvine, with its chemical name 8-methyl-8-azabicyclo[3.2.1]octan-1-ol, fits squarely within this structural family. capes.gov.brrsc.org The tropane framework is biosynthesized in plants from amino acid precursors, highlighting the intricate relationship between primary and secondary metabolism. mdpi.com

Table 1: Physoperuvine and its Relation to the Tropane Alkaloid Family

| Feature | Description |

|---|---|

| Core Structure | Tropane (8-azabicyclo[3.2.1]octane) |

| Chemical Name | 8-methyl-8-azabicyclo[3.2.1]octan-1-ol |

| Prominent Examples of Tropane Alkaloids | Atropine, Scopolamine, Cocaine |

| Primary Natural Source Family | Solanaceae |

The discovery of physoperuvine is rooted in the exploration of the chemical constituents of Physalis peruviana, a plant belonging to the Solanaceae family. Early investigations into the alkaloidal content of this plant led to the isolation of this novel compound.

Initial structural proposals for physoperuvine were based on classical methods of natural product chemistry, which included elemental analysis, spectroscopic techniques available at the time, and chemical degradation studies. These early studies correctly identified the molecular formula and the presence of the tropane-like core. However, the precise arrangement of atoms and the stereochemistry of the molecule remained a subject of further investigation.

The definitive structural elucidation of physoperuvine was a process that evolved with the advancement of analytical techniques. nih.gov While early studies laid the groundwork, it was the advent of more sophisticated spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, that provided the conclusive evidence for its structure.

A key aspect of physoperuvine's chemistry is its existence in equilibrium between two tautomeric forms: a bicyclic hemiaminal form and a monocyclic aminoketone form. capes.gov.brrsc.org It is now understood that physoperuvine predominantly exists as the bicyclic tautomer, 8-methyl-8-azabicyclo[3.2.1]octan-1-ol. capes.gov.brrsc.org This was confirmed through detailed 13C NMR spectroscopic studies, which showed that the bicyclic structure is the major form, especially at low temperatures. capes.gov.brrsc.org The synthesis of physoperuvine and its derivatives has further solidified the understanding of its structure and reactivity. researchgate.net

Table 2: Timeline of Physoperuvine's Structural Elucidation

| Time Period | Key Developments |

|---|---|

| Early Investigations | Isolation from Physalis peruviana and initial structural hypotheses based on classical chemical methods. |

| Mid-20th Century | Application of early spectroscopic techniques leading to a more refined structural proposal. |

| Late 20th Century to Present | Use of advanced NMR spectroscopy to confirm the bicyclic hemiaminal structure and establish the tautomeric equilibrium. capes.gov.brrsc.org Synthesis of physoperuvine confirms the proposed structure. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

60723-27-5 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-1-ol |

InChI |

InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3/t7-,8-/m0/s1 |

InChI Key |

BKWVNPXVPQOROM-YUMQZZPRSA-N |

SMILES |

CN1C2CCCC1(CC2)O |

Isomeric SMILES |

CN1[C@H]2CCC[C@@]1(CC2)O |

Canonical SMILES |

CN1C2CCCC1(CC2)O |

Synonyms |

physoperuvine |

Origin of Product |

United States |

Natural Occurrence and Botanical Source Investigations

Primary Botanical Sources: Physalis peruviana (Cape Gooseberry)

The principal botanical source of physoperuvine is Physalis peruviana, commonly known as the Cape gooseberry. herbmedpharmacol.comresearchgate.netblogspot.com This plant, native to the Andean region of South America, is cultivated for its edible fruit and has a long history of use in traditional medicine. nih.govherbnursery.co.zacabidigitallibrary.org The fruit is recognized for its nutritional benefits, containing carotenoids, vitamins, and essential fatty acids. herbmedpharmacol.comresearchgate.net

Distribution within Physalis peruviana Plant Parts

Research has shown that physoperuvine is not uniformly distributed throughout the Physalis peruviana plant. The alkaloid has been specifically isolated from the roots of the plant. herbmedpharmacol.comresearchgate.netblogspot.com While other parts of the plant, such as the leaves and fruits, contain a variety of other phytochemicals, including withanolides, flavonoids, and other alkaloids like cuscohygrine, physoperuvine's presence is most notably documented in the root system. herbmedpharmacol.comnih.gov

Identification in Other Physalis Species

Beyond Physalis peruviana, physoperuvine has also been identified in other species within the same genus. Notably, it has been found in Physalis angulata. researchgate.netresearchgate.net This species, like P. peruviana, is recognized in traditional medicine and contains a diverse array of chemical constituents. researchgate.netrjpharmacognosy.ir The presence of physoperuvine in multiple Physalis species suggests a potential chemotaxonomic significance of this compound within the genus.

Occurrence as a Natural Contaminant in Agricultural Products

Physoperuvine, along with other tropane (B1204802) alkaloids, can be present as a natural contaminant in various agricultural products. nih.govresearchgate.net This contamination is not due to the primary crop itself but rather the accidental inclusion of alkaloid-containing weeds during harvesting and processing.

Sources of Contamination

A primary source of this contamination is weeds from the Solanaceae family, which are known to produce tropane alkaloids. nih.goveurofins.de Datura stramonium (jimsonweed) is a significant contributor to the contamination of cereal crops. nih.govfao.orgnih.govcabidigitallibrary.org These toxic plants can grow alongside crops, and their seeds can be inadvertently harvested along with the intended grain. fao.orgcabidigitallibrary.org

Detection in Food Matrices

The presence of physoperuvine and other tropane alkaloids has been detected in a variety of food matrices. These include cereals, such as buckwheat and millet, as well as teas and herbal teas. nih.govresearchgate.netiiim.res.inacs.orgcapes.gov.br The contamination of these food products raises concerns, and methods have been developed for the simultaneous analysis of multiple tropane alkaloids, including physoperuvine, in these matrices. researchgate.netiiim.res.incapes.gov.br Animal feed is another area where contamination by tropane alkaloid-containing plants can occur. eurofins.decabidigitallibrary.org

Ethnobotanical Research Perspectives on Physoperuvine-Containing Plants

Plants from the Physalis genus have a rich history of use in traditional medicine across various cultures. nih.govrjpharmacognosy.ir Physalis peruviana, for instance, has been used in folk medicine to treat a wide range of ailments, including cancer, malaria, asthma, hepatitis, and dermatitis. herbnursery.co.za In Colombian traditional medicine, the juice of the fruit has been used for eye conditions, and other preparations are used for kidney health and to control amebiasis. rjpharmacognosy.ir In Nepal, the root of P. peruviana has been reportedly used for treating hemorrhoids. rjpharmacognosy.ir

Similarly, Physalis angulata has been used in the traditional medicine of the Brazilian Amazon for treating malaria and liver problems. rjpharmacognosy.ir Ethnobotanical research documents the use of various parts of these plants, including leaves, fruits, and roots, prepared through methods like decoction for oral administration. nih.govresearchgate.net This long-standing traditional use has prompted scientific investigation into the phytochemical constituents of these plants, including the isolation and characterization of compounds like physoperuvine. blogspot.comnih.gov

Methodologies in Ethnobotanical Studies of Physalis

Ethnobotanical research on the genus Physalis employs a variety of methodologies to document the traditional knowledge of its uses. A primary approach involves conducting surveys and interviews with individuals who possess traditional knowledge, such as traditional medical practitioners, herbalists, and local community members. scirp.orgmanuscriptsystem.com These interviews are often semi-structured, allowing for both specific data collection and open-ended discussions to capture a comprehensive understanding of plant use. scirp.orgmanuscriptsystem.combioone.org Questionnaires may be used to gather demographic data of the informants and specific details about the plants, including local names, parts used, and preparation methods. scirp.orge3s-conferences.org

Field observations are another critical component, where researchers accompany informants to collect plant specimens. bioone.orgplos.org This "in situ" observation allows for the accurate identification of the Physalis species being used and the documentation of its natural habitat. bioone.orgresearchgate.net The collected plant materials are often prepared as herbarium specimens for formal identification and deposited in herbaria for future reference. manuscriptsystem.com

Some studies utilize a descriptive-exploratory approach, such as the Participatory Ethnobotanical Appraisal (PEA), which involves techniques like interviews and direct observation. researchgate.netunisma.ac.id This participatory method emphasizes the collaboration between researchers and the local community. Furthermore, quantitative ethnobotany is increasingly being employed to analyze the collected data. Indices such as the Informant Consensus Factor (ICF), Fidelity Level (FL), and Use Value (UV) are calculated to statistically assess the importance and consensus of use for particular species and ailments. plos.orgnih.govnih.gov

The review of existing literature, including historical texts and previous ethnobotanical studies, provides a foundational and comparative perspective on the traditional uses of Physalis across different cultures and geographical regions. bioone.orgrjpharmacognosy.ir This comprehensive approach, combining fieldwork with analytical and literature-based research, is essential for the thorough documentation and preservation of traditional ethnobotanical knowledge concerning the Physalis genus.

Documented Traditional Uses of Source Plants in Academic Ethnobotany

Academic ethnobotanical literature documents a wide array of traditional medicinal uses for various species of the Physalis genus, the botanical source of physoperuvine. These uses span across different cultures and geographical locations, highlighting the global significance of these plants in traditional healthcare systems.

In many regions, Physalis species are employed to treat inflammatory conditions and pain. For instance, the heated leaves of Physalis peruviana are applied as poultices for inflammations in South Africa. herbgarden.co.za The whole plant is used in the treatment of rheumatism. iosrjournals.org In Nigeria, the aerial parts of P. angulata are used for cancers and inflammations. rjpharmacognosy.ir

The plants are also widely used for kidney and urinary tract ailments. In European herbal medicine, P. peruviana is used for kidney and bladder stones, as well as fluid retention. herbgarden.co.za A leaf decoction of the same species is used as a diuretic in Colombia. herbgarden.co.za Iranian traditional medicine texts mention the use of Physalis for kidney and bladder dysfunctions. rjpharmacognosy.ir

Various species are utilized for treating fevers and infections. Physalis angulata is used in the Brazilian Amazon for malaria. rjpharmacognosy.ir In Kenya, an infusion of the whole P. angulata plant is used for worms and stomach pain. redalyc.org The leaves and fruits of P. angulata are used for amoebic dysentery in Cameroon. rjpharmacognosy.ir

Respiratory ailments are another common target for Physalis-based remedies. A leaf decoction of P. peruviana is used as an anti-asthmatic in Colombia. herbgarden.co.za Iranian traditional medicine also documents the use of Physalis for asthma. rjpharmacognosy.ir

Different parts of the Physalis plant are utilized, including the leaves, roots, fruits, and even the entire plant. researchgate.netrjpharmacognosy.irherbgarden.co.zaredalyc.org Preparations are varied and include decoctions, infusions, juices, and poultices. unisma.ac.idrjpharmacognosy.irherbgarden.co.zaredalyc.org For example, the Dayak Seruyan tribe in Indonesia boils the root of P. angulata for diabetes mellitus. researchgate.netunisma.ac.id In Tanzania, the leaves of P. peruviana are either boiled or soaked in water to treat typhoid fever. innspub.net

The table below summarizes some of the documented traditional uses of different Physalis species.

| Species | Traditional Use | Plant Part Used | Location/Community | Citation |

| Physalis angulata | Diabetes mellitus | Root | Dayak Seruyan tribe, Indonesia | researchgate.netunisma.ac.id |

| Physalis angulata | Cancers, Inflammations | Aerial parts | Northern Nigeria | rjpharmacognosy.ir |

| Physalis angulata | Malaria | Not specified | Brazilian Amazon | rjpharmacognosy.ir |

| Physalis angulata | Amoebic dysentery, Boils | Leaves, Fruits | Cameroon | rjpharmacognosy.ir |

| Physalis peruviana | Diuretic, Anti-asthmatic | Leaf (decoction) | Colombia | herbgarden.co.za |

| Physalis peruviana | Inflammations | Leaves (heated) | South Africa | herbgarden.co.za |

| Physalis peruviana | Kidney and bladder stones, Gout | Not specified | European Herbal Medicine | herbgarden.co.za |

| Physalis peruviana | Typhoid fever | Leaves | Mbeya, Tanzania | innspub.net |

| Physalis longifolia, P. virginiana, P. pumila | Headache, Stomach disorders, Wounds | Roots | Omaha and Ponca tribes, USA | rjpharmacognosy.ir |

| Physalis minima | Skin disorders (leprosy), Bleeding | Not specified | Sri Lanka | rjpharmacognosy.ir |

| Physalis minima | Cancer | Whole plant (decoction) | Malay community, Malaysia | rjpharmacognosy.ir |

| Physalis spp. | Kidney and bladder dysfunctions, Asthma | Seeds | Iranian Traditional Medicine | rjpharmacognosy.ir |

Chemical Synthesis Strategies for Physoperuvine and Its Analogs

Synthesis from Cycloheptadiene Precursors

The key steps in a reported synthesis from cycloheptadiene are as follows:

Formation of a Nitroso Compound: Cycloheptadiene reacts with a nitroso compound, generated in situ from benzyl (B1604629) N-hydroxycarbamate and tetramethylammonium (B1211777) periodate (B1199274), to form an adduct. This step proceeds with a high yield of 97% psu.edu.

Reduction to an Amine: The nitroso adduct is then reduced using diimide, yielding the corresponding amine intermediate with a 94% yield.

Cleavage of the N-O Bond: Reductive cleavage of the N-O bond in the intermediate is achieved, affording a precursor amine in 98% yield.

Reduction and Oxidation: Subsequent reduction of this amine intermediate with lithium tetrahydroaluminate (LiAlH4) provides a hydroxylated amine. This is followed by Jones oxidation to furnish physoperuvine. Each of these steps exhibits high yields, with the final oxidation step yielding physoperuvine in 94% psu.edu.

Table 1: Synthesis of Physoperuvine from Cycloheptadiene psu.edu

| Step | Starting Material/Intermediate | Reagent/Conditions | Product | Yield |

| 1 | Cycloheptadiene | Benzyl N-hydroxycarbamate and tetramethylammonium periodate (in situ) | Nitroso compound (4) | 97% |

| 2 | Nitroso compound (4) | Diimide | Adduct (6) | 94% |

| 3 | Adduct (6) | Reductive cleavage of NO bond | Intermediate (7) | 98% |

| 4 | Intermediate (7) | Lithium tetrahydroaluminate (LiAlH4) | Reduced intermediate | 94% |

| 5 | Reduced intermediate | Jones oxidation | Physoperuvine (1) | 94% |

| Overall Yield from Cycloheptadiene | 79% |

Synthesis of Physoperuvine Derivatives and Analogs

The synthetic routes developed for physoperuvine are adaptable for the preparation of various derivatives and analogs, expanding the scope of accessible compounds. These include nor-physoperuvine, N-protected derivatives, and compounds featuring modifications to the tropane (B1204802) skeleton itself.

Alternative strategies for accessing physoperuvine and related tropane alkaloids involve the enantioselective deprotonation of tropinone (B130398). This method allows for the formation of chiral lithium enolates, which can then undergo ring-opening reactions. The resulting substituted cycloheptenones serve as versatile intermediates for synthesizing physoperuvine, as well as dihydroxytropanes, which are tropane alkaloids functionalized with hydroxy groups at the C-6 or C-7 positions researchgate.netresearchgate.netcollectionscanada.gc.ca. Furthermore, novel routes employing tandem aza-Claisen rearrangement and ring-closing metathesis have been reported for the stereoselective synthesis of (+)-physoperuvine researchgate.netthieme-connect.commit.edu.

N-Protected and Nor-Physoperuvine Derivatives

The synthetic pathway originating from cycloheptadiene is particularly amenable to the preparation of nor-physoperuvine and its N-protected analogs psu.edu. Following the synthesis of the intermediate 7, oxidation can yield an N-protected derivative, denoted as compound 9. This N-protected compound can then be readily converted to norphysoperuvine (compound 2) through hydrogenolysis psu.edu.

Table 2: Synthesis of N-Protected and Nor-Physoperuvine Derivatives psu.edu

| Transformation | Starting Material/Intermediate | Reagent/Conditions | Product | Notes |

| Oxidation | Intermediate (7) | - | N-protected derivative (9) | |

| Hydrogenolysis | N-protected derivative (9) | - | Norphysoperuvine (2) |

It is noted that N-benzyloxycarbonyl derivatives of both saturated and unsaturated systems derived from this route tend to exist as monocyclic tautomers psu.edu.

Derivatives of the 1-Hydroxynortropane Skeleton

The 1-hydroxynortropane skeleton forms the structural core for a class of natural products known as calystegines, which have garnered interest for their roles as growth stimulators for nitrogen-fixing bacteria psu.eduresearchgate.net. Synthetic efforts have focused on developing general strategies to access this skeleton and its functionalized derivatives.

The synthesis of compounds featuring the 1-hydroxynortropane skeleton often involves intramolecular cyclization of 4-aminocycloheptanone precursors. For instance, such cyclization reactions have been employed in the synthesis of calystegine A3 and physoperuvine researchgate.net. Moreover, methods for introducing hydroxy groups diastereoselectively, particularly in the exo orientation, onto the tropane skeleton are crucial for synthesizing various disubstituted tropanes, such as 3α,6β- and 3α,7β-hydroxytropinone derivatives researchgate.net.

Biosynthetic Pathways and Precursors

General Principles of Tropane (B1204802) Alkaloid Biosynthesis

The biosynthesis of the tropane ring is a well-studied pathway primarily elucidated in plants of the Solanaceae family. nih.govmdpi.com The process begins with the amino acids L-ornithine or L-arginine, which serve as the primary metabolic building blocks. mdpi.comscispace.com

The key steps are as follows:

Formation of Putrescine: L-ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to yield putrescine. nih.gov

N-methylation of Putrescine: Putrescine undergoes N-methylation in a reaction catalyzed by putrescine N-methyltransferase (PMT). This is a critical, committed step that channels the precursor into the alkaloid pathway, forming N-methylputrescine. researchgate.netnih.gov

Formation of the N-methyl-Δ¹-pyrrolinium cation: N-methylputrescine is oxidatively deaminated, which leads to spontaneous cyclization, forming the N-methyl-Δ¹-pyrrolinium cation. This cation is a central intermediate and a crucial branch point, also serving as a precursor for nicotine (B1678760) biosynthesis in some plants. mdpi.comnih.gov

Formation of Tropinone (B130398): The N-methyl-Δ¹-pyrrolinium cation condenses with two malonyl-CoA-derived acetate (B1210297) units. This reaction is catalyzed by an atypical type III polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3), which mediates the final cyclization to form tropinone. msu.edunih.gov Tropinone is the first intermediate with the complete tropane skeleton and represents another major branch point in the pathway. caymanchem.com

Reduction of Tropinone: Tropinone can be stereospecifically reduced by two different enzymes. Tropinone reductase I (TRI) converts it to tropine, the precursor for alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). Tropinone reductase II (TRII) produces pseudotropine, which is a precursor for calystegines and other tropane esters. mdpi.com

This sequence provides the core tropane structure upon which further modifications occur to generate the vast diversity of tropane alkaloids found in nature.

Proposed Biogenetic Route of Secotropane Alkaloids, including Physoperuvine

Physoperuvine is recognized as a secotropane alkaloid, a structural classification that implies its biogenetic origin involves the cleavage, or "opening," of the characteristic bicyclic tropane ring. researchgate.net While the precise enzymatic pathway for the formation of physoperuvine in nature has not been fully elucidated, a plausible biogenetic route has been proposed based on biomimetic chemical synthesis. amazonaws.comresearchgate.net

This proposed pathway involves the ring opening of the central tropane intermediate, tropinone. In laboratory syntheses, the lithium enolate of tropinone has been shown to undergo a ring-opening reaction to produce a substituted N-methyl-6-aminocycloheptenone. cdnsciencepub.comresearchgate.net This seven-membered ring structure is the core of the physoperuvine skeleton. This synthetic transformation provides a strong chemical precedent for a potential biogenetic pathway where a tropinone-like precursor undergoes an enzyme-catalyzed cleavage of the bond between the nitrogen and one of the bridgehead carbons.

The structure of physoperuvine itself, 8-methyl-8-azabicyclo[3.2.1]octan-1-ol, exists in equilibrium with its monocyclic tautomer, 4-(methylamino)cycloheptanone. psu.edu This inherent stability of the opened, seven-membered ring form lends further support to a biosynthetic strategy centered around the cleavage of a bicyclic tropane precursor. The synthesis of physoperuvine has been successfully achieved from such a cycloheptenone intermediate, demonstrating the viability of this molecular framework. cdnsciencepub.comresearchgate.net

Enzymatic and Genetic Factors Implicated in Tropane Alkaloid Formation (General to Class)

The biosynthesis of tropane alkaloids is regulated by a suite of specific enzymes, and the genes encoding these proteins have been identified and studied, particularly in medicinal plants like Atropa belladonna and Hyoscyamus niger. nih.gov Understanding these factors is crucial for efforts in the metabolic engineering of alkaloid production. researchgate.netnih.gov

Key enzymes and their corresponding genes play pivotal roles at different stages of the pathway. The regulation of these genes can be influenced by developmental cues and external stimuli, such as the application of plant hormones like methyl jasmonate, which can enhance the expression of pathway genes and subsequent alkaloid accumulation.

Below is a table of key enzymes involved in the general tropane alkaloid biosynthetic pathway.

| Enzyme | Abbreviation | Gene (example) | Function | Reference |

| Putrescine N-methyltransferase | PMT | pmt | Catalyzes the N-methylation of putrescine, the first committed step. | researchgate.netnih.gov |

| Polyketide Synthase | PYKS | pyks | Catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with malonyl-CoA. | mdpi.comnih.gov |

| Cytochrome P450 82M3 | CYP82M3 | cyp82m3 | Mediates the cyclization to form the tropinone skeleton. | mdpi.comnih.gov |

| Tropinone Reductase I | TRI | trI | Stereospecifically reduces tropinone to tropine. | mdpi.comnih.gov |

| Tropinone Reductase II | TRII | trII | Stereospecifically reduces tropinone to pseudotropine. | mdpi.com |

| Hyoscyamine 6β-hydroxylase | H6H | h6h | Converts hyoscyamine to scopolamine via hydroxylation and epoxidation. | nih.govmdpi.com |

Advanced Analytical Methodologies for Physoperuvine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Physoperuvine from other compounds present in biological or food samples, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are widely utilized for the analysis of Physoperuvine due to their high separation efficiency and speed. These techniques typically employ reversed-phase columns, such as C18, with mobile phases consisting of mixtures of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers, often acidified to improve peak shape and retention scielo.brnih.gov. Gradient elution is commonly used to achieve optimal separation of Physoperuvine from structurally similar compounds nih.govthermofisher.com. Detection is frequently performed using UV-Vis detectors, which are sensitive to the chromophores present in the Physoperuvine molecule, with specific wavelengths determined during method development scielo.brmt.comazooptics.com. UHPLC offers advantages over traditional HPLC, including reduced analysis times and improved resolution, making it a preferred choice for high-throughput analyses thermofisher.comchromatographyonline.com.

Coupling with Mass Spectrometry (MS) Techniques (e.g., LC-HRMS, Orbitrap, ESI-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) significantly enhances the analytical capabilities for Physoperuvine research by providing both separation and highly specific detection and identification. Electrospray Ionization (ESI) is a common ionization technique used for Physoperuvine, typically operating in positive ion mode due to its basic nitrogen atom nih.govresearchgate.netchromatographyonline.com.

LC-HRMS and Orbitrap: High-Resolution Mass Spectrometry (HRMS), particularly using Orbitrap analyzers, allows for the determination of Physoperuvine's elemental composition with high accuracy by measuring the exact mass of the molecule thermofisher.comnih.govchromatographyonline.comiiim.res.in. Orbitrap technology offers exceptional mass resolution and accuracy, facilitating confident identification and structural elucidation, even in complex matrices thermofisher.comnih.govchromatographyonline.comiiim.res.in. LC-Orbitrap systems are employed for the simultaneous analysis of multiple tropane (B1204802) alkaloids, including Physoperuvine, in various samples like cereals and seeds nih.govnih.goviiim.res.in.

LC-ESI-MS/MS: Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. By selecting a precursor ion corresponding to Physoperuvine and inducing fragmentation (e.g., via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)), characteristic fragment ions are generated. These fragmentation patterns act as a fingerprint for Physoperuvine, aiding in its definitive identification and differentiation from isomers thermofisher.comresearchgate.netthermofisher.comlcms.cz. LC-ESI-MS/MS methods are valuable for sensitive and selective quantification of Physoperuvine in complex biological and food samples researchgate.net.

Sample Preparation and Extraction Protocols for Complex Biological and Food Matrices

Effective sample preparation is crucial to extract Physoperuvine efficiently from diverse matrices and remove interfering substances before chromatographic analysis.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption compared to traditional methods mdpi.comepa.govcsic.esresearchgate.net. For Physoperuvine, PLE can be employed using solvents like methanol (B129727)/water mixtures, often with the addition of an acid such as formic acid, to efficiently extract the alkaloid from solid matrices researchgate.net. The elevated temperatures (e.g., 80-150 °C) increase solvent penetration and analyte solubility, while the pressure maintains the solvent in a liquid state mdpi.comcsic.es. Optimization of parameters such as temperature, pressure, extraction time, and solvent composition is critical for maximizing Physoperuvine recovery mdpi.comcsic.es.

Solid-Liquid Extraction (SLE) and Solid Phase Extraction (SPE)

Solid-Liquid Extraction (SLE) and Solid Phase Extraction (SPE) are fundamental techniques for isolating Physoperuvine.

Solid-Liquid Extraction (SLE): SLE involves partitioning the analyte from a solid matrix into a liquid solvent uomus.edu.iqntu.edu.sg. For Physoperuvine, common SLE solvents include methanol or ethanol-water mixtures nih.govnih.gov. The process may involve agitation, sonication, or Soxhlet extraction to facilitate the transfer of Physoperuvine into the solvent phase epa.govuomus.edu.iqmdpi.com.

Solid Phase Extraction (SPE): SPE serves as a powerful clean-up and pre-concentration step, often used after initial SLE. It utilizes a stationary phase (sorbent) to retain Physoperuvine while allowing matrix components to pass through, or vice versa chromatographyonline.commdpi.comfrontiersin.org. Reversed-phase sorbents like C18 or C8 are commonly employed for Physoperuvine, as they are effective for moderately polar to nonpolar compounds chromatographyonline.commdpi.com. Other sorbent chemistries, such as mixed-mode cation-exchange (MCX) cartridges, might also be used depending on the specific matrix and Physoperuvine's ionization state researchgate.netmdpi.com. The selection of the sorbent, conditioning solvents, wash solvents, and elution solvents is critical for optimizing Physoperuvine recovery and purity chromatographyonline.commdpi.comfrontiersin.org. For instance, a typical SPE protocol might involve conditioning a C18 cartridge with methanol and water, loading the extracted sample, washing with a weak solvent to remove interferences, and eluting Physoperuvine with a stronger solvent like methanol researchgate.netmdpi.comfrontiersin.org.

Spectroscopic Characterization Methods in Physoperuvine Research

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of Physoperuvine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the molecular structure, connectivity, and stereochemistry of Physoperuvine rsc.orgrsc.orgacs.orglibretexts.orgnih.gov. ¹H NMR spectra reveal the number, type, and environment of protons, while ¹³C NMR provides information on the carbon skeleton. Coupling constants and chemical shifts are critical for assigning specific atoms and functional groups within the molecule rsc.orgacs.orglibretexts.org.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in Physoperuvine by measuring the absorption of infrared radiation at specific vibrational frequencies rsc.orgwikipedia.orgmasterorganicchemistry.com. Characteristic absorption bands can indicate the presence of hydroxyl, carbonyl, or other key functional groups, contributing to structural confirmation rsc.orgwikipedia.orgmasterorganicchemistry.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by Physoperuvine, providing information about its electronic structure and chromophores mt.comazooptics.comtechnologynetworks.comlibretexts.org. The absorption spectrum, characterized by specific wavelengths of maximum absorbance (λmax), can be used for qualitative identification and quantitative analysis, often in conjunction with chromatographic methods scielo.brmt.comazooptics.comtechnologynetworks.comlibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic compounds like Physoperuvine. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide complementary information about the molecule's atomic connectivity and electronic environment.

¹H NMR Spectroscopy: This technique detects the magnetic properties of hydrogen nuclei (protons). The ¹H NMR spectrum of Physoperuvine would display signals corresponding to different types of protons within the molecule. The chemical shift (δ) of these signals, their integration (representing the relative number of protons), and their splitting patterns (due to neighboring protons) are critical for structural assignment savemyexams.com. For instance, a ¹H NMR spectrum typically requires recording chemical shifts to two decimal places, along with peak multiplicity and coupling constants (J values) acs.org.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of Physoperuvine. Each unique carbon atom in the molecule, if not equivalent due to symmetry, will produce a distinct signal. The chemical shift of these signals provides information about the carbon's environment (e.g., aliphatic, aromatic, carbonyl) bhu.ac.insavemyexams.comlibretexts.org. Proton-decoupled ¹³C NMR spectra simplify the signals to singlets, making interpretation easier, although this process removes information about attached hydrogens bhu.ac.inlibretexts.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, and CH groups libretexts.org. Datasets for ¹³C NMR spectra are often available, detailing chemical shifts and peak assignments hmdb.ca.

Studies have indicated that ¹H NMR and ¹³C NMR spectral analysis are used to confirm the stereoselectivity of syntheses involving compounds like Physoperuvine rsc.orgscience.gov.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of crystalline materials wikipedia.organton-paar.comiastate.edu. For Physoperuvine, this method is invaluable for establishing its absolute structure and configuration.

Principle: X-ray crystallography involves directing an X-ray beam at a single crystal. The atoms within the crystal lattice diffract the X-rays, producing a diffraction pattern. By analyzing the angles and intensities of these diffracted beams, scientists can reconstruct a three-dimensional map of electron density, revealing the positions of atoms and their bonding wikipedia.organton-paar.com. This technique is fundamental in chemistry and materials science for characterizing molecules at an atomic level wikipedia.orgiastate.edu.

Absolute Structure and Configuration: Determining the absolute configuration of a chiral molecule, such as Physoperuvine, is crucial. X-ray diffraction, particularly when using anomalous dispersion effects from specific atoms (dispersive scatterers), can directly determine the absolute structure of a crystal, which in turn allows for the deduction of the absolute configuration of the molecules within it ysu.amlibretexts.orgrsc.org. For example, the absolute configuration of (+)-Physoperuvine has been determined using its positive Cotton effect around 290 nm rsc.org. X-ray crystallography is considered a primary method for characterizing atomic structures and differentiating materials wikipedia.org.

The process typically involves obtaining high-quality crystals, exposing them to X-rays, collecting the diffraction data, and then using computational methods to solve and refine the structure anton-paar.commdpi.com.

Development of Novel and Rapid Detection Systems

Beyond structural elucidation, there is a growing need for rapid and sensitive methods to detect Physoperuvine, particularly in food safety and quality control contexts.

Point-of-need detection systems aim to provide rapid, on-site analysis, reducing reliance on complex laboratory instrumentation.

Concept: These systems often integrate sample preparation, concentration, and detection into a portable format. For tropane alkaloids like Physoperuvine, which are found in cereals and herbal products, such methods are essential due to contamination concerns acs.orgmdpi.com.

Methodologies: Modular workflows can combine techniques like solid-liquid extraction (SLE) with paper-immobilized liquid-phase microextraction (PI-LPME) for sample pre-concentration. These steps can be integrated into 3D-printed devices for user-friendliness and reproducibility, leading to direct elution and detection acs.org. Such approaches are driven by the need for inexpensive and fast on-site screening, serving as preliminary tests before laboratory confirmation acs.org. Instrumental methods like LC-MS and GC-MS are current gold standards but are expensive; immunochemical screening assays are being developed as alternatives acs.org.

Immunoassays, particularly Lateral Flow Immunoassays (LFIA), offer a rapid, visual, and accessible method for detecting specific analytes.

Principle of LFIA: LFIA devices, often called rapid tests or strip tests, utilize capillary action to draw a liquid sample across a strip containing immobilized reagents gener8.netnih.govwikipedia.orgmdpi.com. If the target analyte (e.g., Physoperuvine or other tropane alkaloids) is present, it binds to labeled antibodies, which then migrate to a test line and produce a visible signal (e.g., a colored line) gener8.netwikipedia.orgmdpi.com. These assays are straightforward, affordable, and provide results quickly, typically within 5-30 minutes gener8.netnih.govwikipedia.org.

Applications for Tropane Alkaloids: LFIA is a promising technology for detecting tropane alkaloids in food matrices, such as cereals, due to their simplicity and portability acs.org. While traditional instrumental methods like LC-MS/MS are highly sensitive, LFIA offers a cost-effective screening tool for point-of-need applications acs.org. The development of sensitive LFIA for detecting low-abundant targets is an active area of research, with strategies like post-assay chemical enhancement being explored to improve sensitivity mdpi.com. LFIA can be adapted for small molecules using competitive formats mdpi.com.

Pharmacological Research and Molecular Interactions Pre Clinical Focus

In Vitro Investigations of Molecular and Cellular Targets

In vitro studies are foundational for understanding how a compound interacts with specific biological targets at a molecular level and how it elicits responses within isolated cells.

Investigating ligand-target binding is crucial for identifying the specific molecules or proteins that Physoperuvine interacts with. This can be achieved through both computational (in silico) and experimental (in vitro) methods. Computational approaches, such as molecular docking, predict the preferred orientation of Physoperuvine when bound to a target molecule, estimating binding affinity through scoring functions rasayanjournal.co.inmdpi.comnih.govarxiv.org. These methods screen potential targets and identify key interaction points, such as hydrogen bonds and hydrophobic interactions drughunter.commdpi.comchemrxiv.orgphcogj.com. Experimental ligand binding assays, like radioligand binding assays or surface plasmon resonance (SPR), directly measure the affinity and kinetics of a ligand's interaction with its receptor or target protein giffordbioscience.comibr-inc.com. While specific experimental binding data for Physoperuvine to particular targets were not detailed in the reviewed literature, the general methodologies are well-established for characterizing such interactions giffordbioscience.comibr-inc.com. Computational studies have also provided physicochemical properties for tropane (B1204802) alkaloids, including Physoperuvine, such as its Log P value, which can inform potential binding interactions tsu.edu.

Cell-based assays are employed to measure various parameters within living or fixed cells, providing insights into cellular functions and responses to compounds bioagilytix.combmglabtech.comnih.govaccelevirdx.com. These assays can evaluate effects on cell viability, proliferation, apoptosis, or specific cellular pathways, thereby characterizing the compound's mechanism of action at a cellular level bioagilytix.combmglabtech.comaccelevirdx.com. While direct cell-based assay results specifically for Physoperuvine were not extensively detailed, compounds derived from Physalis species have been investigated for their cytotoxic effects on various cancer cell lines ukaazpublications.com. Such studies typically assess parameters like cell cycle arrest, protein expression modulation, or induction of programmed cell death, offering a functional readout of a compound's biological activity ukaazpublications.combioagilytix.combmglabtech.com.

In Vivo Studies in Animal Models for Mechanistic Elucidation (Excluding Efficacy/Safety/Dosage)

In vivo studies in animal models are essential for understanding how a compound behaves within a complex biological system, focusing on the underlying mechanisms rather than therapeutic outcomes or safety profiles.

Research has indicated a connection between Physoperuvine and oxidative stress in animal models. Specifically, Physoperuvine has been studied in the context of streptozotocin-induced animal models of hyperglycemia, which are often used to investigate metabolic and oxidative stress pathways mdpi-res.com. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in various physiological and pathological processes mdpi.comnih.govfrontiersin.org. Animal models are instrumental in dissecting these mechanisms, often employing markers such as malondialdehyde (MDA) for lipid peroxidation, and enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) to assess antioxidant capacity mdpi.comnih.govusp.br. Extracts from Physalis peruviana have demonstrated an ability to ameliorate oxidative stress markers in diabetic mouse models, suggesting potential modulatory effects on cellular redox balance nih.gov.

Table 1: Physoperuvine and Oxidative Stress in Animal Models

| Study Context | Observed Association with Physoperuvine | Key Oxidative Stress Markers Studied (General Context) | Reference |

| Streptozotocin-induced hyperglycemia models | Investigated in relation to oxidative stress | Not specified for Physoperuvine directly, but common markers include MDA, SOD, CAT | mdpi-res.com |

| Physalis peruviana extract studies (contextual) | Demonstrated improvement in oxidative stress status (reduced MDA, increased SOD, CAT) in diabetic mice | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT) | nih.gov |

Evaluating bioactivity at systemic levels involves understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within an organism. Pharmacokinetic (PK) studies are central to this, examining the drug's journey through the body and its concentration over time in various tissues and fluids europa.euals.netallucent.comdovepress.comnih.gov. Understanding these processes is crucial for predicting target engagement and the duration of action. Alkaloids, including tropane alkaloids like Physoperuvine, typically undergo Phase I and Phase II liver detoxification pathways, often involving cytochrome P450 enzymes and conjugation with glutathione tsu.edu. While specific pharmacokinetic data for Physoperuvine were not detailed, the general principles of ADME are critical for elucidating systemic bioactivity in pre-clinical animal models europa.euals.netallucent.comdovepress.comnih.gov. Studies on Physalis peruviana extracts have shown systemic effects such as improvements in lipid profiles and preservation of tissue structure in animal models, indicating broad biological impact nih.gov.

Computational and In Silico Modeling of Physoperuvine and Analogs

Computational and in silico modeling techniques play a significant role in modern drug discovery by predicting molecular properties, interactions, and potential activities before experimental validation rasayanjournal.co.inchemrxiv.orgnih.govneovarsity.orgmedvolt.ai. These methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and physicochemical property predictions.

QSAR models establish mathematical relationships between a molecule's chemical structure and its biological activity, enabling the prediction of properties for new or related compounds nih.govneovarsity.orgmedvolt.aicreative-biolabs.com. Molecular docking simulates the binding of a ligand (like Physoperuvine) to a target protein, predicting binding poses and affinities rasayanjournal.co.inmdpi.comnih.govarxiv.orgchemrxiv.orgphcogj.comnih.gov. These computational approaches are valuable for identifying potential drug targets, understanding structure-activity relationships (SAR), and prioritizing compounds for further investigation rasayanjournal.co.inarxiv.orgchemrxiv.orgneovarsity.orgcreative-biolabs.com. For tropane alkaloids, including Physoperuvine, computational analyses have been used to predict properties such as lipophilicity (Log P), which influences absorption and distribution tsu.edu. Furthermore, in silico toxicity predictions and drug-likeness assessments are standard components of early-stage drug discovery, guiding the design of compounds with favorable properties rasayanjournal.co.innih.gov.

Table 2: Computational Properties of Physoperuvine (Contextual Data)

| Property | Value / Description | Method/Context | Reference |

| Log P | Experimental and calibrated values available for tropane alkaloids including Physoperuvine | Calculation/Prediction based on structure | tsu.edu |

| Docking | General methodology applied to identify protein targets | Molecular docking, virtual screening | rasayanjournal.co.inmdpi.comnih.govarxiv.orgchemrxiv.orgnih.gov |

| QSAR | Methodology used to predict biological activity/properties | Quantitative Structure-Activity Relationship modeling | nih.govneovarsity.orgmedvolt.aicreative-biolabs.com |

Compound List

Physoperuvine

Tropane alkaloids

(+)-Physoperuvine

(±)-Physoperuvine

(+)-N, N-dimethyl physoperuvinium

Phygrine

3β-acetoxy-tropane

N-methylpyrrolidinylhygrine isomers

Cuscohygrine

Withanolides

Physalolactone C

Withaperuvin E

Withaperuvms G and F

Withaperuvin H

4β-Hydroxywithanolide E

Physalin

Melatonin

Solanine

α-Solanine

α-Chaconine

Senecionine

Adonifoline

Retrorsine

Heliotrine

Lasiocarpine

Riddelliine

Seneciphylline

Homatropine

Atropine

Arecoline

Cocaine

Morphine

Quinine

Codeine

Piperine

Berberine

Emetine

Reserpine

Vincristine

Vinblastine

Taxol

Paclitaxel

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to investigate the interactions between small molecules (ligands) and biological macromolecules (targets), such as proteins. These techniques help predict binding modes, affinities, and the dynamic behavior of molecular complexes, thereby guiding the rational design of potential therapeutics.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other. This process involves fitting a ligand into the binding site of a target protein, exploring various possible binding poses. The effectiveness of a docking pose is typically assessed using scoring functions, which estimate the binding affinity or energy of the ligand-protein complex. This method is crucial for identifying potential drug candidates by screening large libraries of compounds against a target or for understanding the binding mechanism of known active molecules nih.govnih.govarxiv.orgmdpi.comuit.no. Software packages such as Schrödinger, AutoDock, and CDOCKER are commonly employed for these simulations nih.govgenbinesia.or.idsemanticscholar.orgscience.gov.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations provide a time-dependent view of molecular behavior. By solving Newton's equations of motion for a system of interacting atoms, MD simulations track the trajectories of molecules over time, revealing their dynamic properties, conformational changes, and stability. In drug discovery, MD is often used to refine the results of molecular docking studies, assess the stability of predicted ligand-protein complexes, and explore the flexibility of binding sites and ligands. These simulations can provide detailed insights into the energetic and dynamic aspects of molecular recognition, which are critical for understanding drug efficacy and mechanism of action wikipedia.orgnih.govmdpi.com. The Desmond module within the Schrödinger suite is one example of software used for MD simulations semanticscholar.orgbiorxiv.org.

Applications in Drug Discovery: The combined application of molecular docking and MD simulations allows researchers to build a more comprehensive understanding of how a compound might interact with its biological target. This can accelerate the drug discovery process by prioritizing compounds with favorable binding characteristics and predicting potential modes of action. Such computational approaches are integral to target validation, lead discovery, and lead optimization phases of drug development mdpi.comppd.comangelinipharma.comoncodesign-services.com.

Physoperuvine in Docking Studies: Research has explored the potential of Physoperuvine using molecular docking. In one study, Physoperuvine was investigated as a potential anti-Chikungunya virus (CHIKF) phytoconstituent. The molecular docking analysis assigned Physoperuvine a docking score of -4.7 kcal/mol, suggesting a degree of binding affinity to a target relevant to CHIKF genbinesia.or.id. While this specific study focused on viral targets, it demonstrates the application of molecular docking to assess Physoperuvine's interaction potential. Additionally, molecular simulations, including molecular dynamics, have been mentioned in the context of Physoperuvine, indicating its inclusion in computational investigations grafiati.com. Furthermore, substrate docking into molecular-dynamics-simulated enzyme structures has been utilized in studies related to the synthesis of Physoperuvine, highlighting the relevance of these dynamic simulation principles in its broader scientific context researchgate.net.

Table 1: Molecular Docking Score for Physoperuvine

| Compound | Target/Activity Context | Docking Score (kcal/mol) | Reference |

|---|

Quantitative Structure-Activity Relationship (QSAR) Studies (General Principles)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. The fundamental principle behind QSAR is that variations in molecular structure lead to variations in biological activity, and these relationships can be quantified nih.govmdpi.comamazon.com.

Definition and Purpose: QSAR models aim to predict the biological activity of new, untested compounds based on their structural features. By identifying the specific structural and physicochemical properties that contribute to or detract from a compound's activity, QSAR can guide the design of novel molecules with improved potency, selectivity, or other desirable characteristics. This approach is invaluable in drug discovery for optimizing lead compounds and for virtual screening of compound libraries nih.govmdpi.comamazon.com.

Key Components of QSAR: The development of a QSAR model typically involves several key steps:

Compound Series: A set of structurally related compounds with experimentally determined biological activity data is required.

Molecular Descriptors: These are numerical representations that quantify various aspects of a compound's structure and physicochemical properties. Descriptors can be categorized as:

1D Descriptors: Simple properties like molecular weight, atom counts, or logP.

2D Descriptors: Topological indices, connectivity indices, or counts of specific functional groups derived from the molecular graph.

3D Descriptors: Properties that incorporate spatial information, such as shape, volume, electrostatic potential, or pharmacophore features, often generated from optimized molecular conformations nih.govmdpi.com.

Statistical Modeling: Various statistical and machine learning techniques are employed to build a mathematical model that correlates the calculated molecular descriptors with the experimental biological activities. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) nih.govmdpi.comamazon.comresearchcommons.org.

Model Validation: Rigorous validation, including statistical metrics like R-squared (R²) and Q-squared (Q²), and external validation, is crucial to ensure the model's predictive power and reliability nih.govmdpi.com.

Types of QSAR:

2D-QSAR: Relies on descriptors derived from the 2D representation of molecules, such as molecular graphs and topological indices nih.govmdpi.com.

3D-QSAR: Incorporates three-dimensional structural information. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use grid-based fields to describe molecular interactions in space nih.govmdpi.com.

Application to Physoperuvine: While specific QSAR studies directly detailing Physoperuvine's structure-activity relationships were not explicitly found in the reviewed literature, the principles of QSAR are broadly applicable to understanding the biological activities of alkaloids like Physoperuvine. Structure-activity relationship (SAR) analysis, a precursor to QSAR, has been conducted on tropane alkaloids, correlating their unique structural characteristics with their activities researchgate.net. If a series of Physoperuvine analogs were synthesized and tested for biological activity, QSAR methodologies could be employed to identify key structural features influencing its pharmacological profile.

Future Research Directions and Applications in Chemical Biology

Physoperuvine as a Chemical Probe for Elucidating Biological Pathways

Chemical probes are indispensable tools in modern chemical biology, serving as molecular modulators that selectively interact with specific biological targets, thereby enabling the investigation of cellular functions and pathways nih.govresearchgate.netpitt.edupromega.com. High-quality chemical probes are crucial for generating reliable data and advancing our understanding of complex biological processes and disease mechanisms nih.govpromega.com. Physoperuvine, as a tropane (B1204802) alkaloid derived from Physalis peruviana biocrick.com, possesses a distinct chemical structure that suggests potential for specific biological interactions. Future research should focus on characterizing Physoperuvine's precise molecular targets and its effects on cellular pathways. This would involve rigorous target identification studies, such as affinity chromatography, proteomics, or genetic screening approaches, to pinpoint the proteins or pathways Physoperuvine modulates. Establishing Physoperuvine as a selective modulator would unlock its potential as a chemical probe to dissect signaling cascades, validate drug targets, and explore the functional roles of specific proteins within broader biological networks.

Development of Physoperuvine as a Scaffold for Novel Research Tool Compounds

The tropane nucleus of Physoperuvine serves as a rigid, three-dimensional scaffold that can be chemically modified to generate a diverse array of analogs biocrick.comnih.govniper.gov.in. Scaffold hopping and medicinal chemistry strategies aim to create novel compounds with improved or altered biological activities by systematically modifying core structures nih.govniper.gov.in. Physoperuvine's inherent tropane framework offers a promising starting point for such endeavors. Research can explore structure-activity relationships (SAR) by synthesizing derivatives of Physoperuvine, systematically altering functional groups or extending side chains. This approach could lead to the development of novel research tool compounds with enhanced potency, selectivity, or unique mechanisms of action. For instance, modifications could be designed to improve cell permeability, target engagement, or to create activity-based probes that covalently label their targets. The development of N-Benzoyl Physoperuvine ontosight.ai exemplifies how structural modifications can lead to compounds with potential pharmacological effects, underscoring the utility of Physoperuvine's core structure.

Exploration of Biosynthetic Engineering for Analog Production

The biosynthesis of tropane alkaloids (TAs) is a complex process involving a series of enzymatic steps within plant species like Physalis peruviana mdpi.comresearchgate.netmdpi.comnih.govscience.govdokumen.pub. Understanding these biosynthetic pathways, including the identification and characterization of key enzymes such as tropinone (B130398) reductases and methyltransferases, is critical for metabolic engineering efforts mdpi.comscience.goveolss.net. Future research can leverage this knowledge to engineer microorganisms or plant cell cultures for the production of Physoperuvine analogs. By manipulating genes encoding specific enzymes or introducing heterologous pathways, it may be possible to generate novel Physoperuvine derivatives that are not readily accessible through traditional chemical synthesis. This approach could also offer more sustainable and scalable methods for producing these valuable compounds, potentially leading to higher yields and the creation of analogs with tailored properties for specific research applications.

Integration of Multi-Omics Data in Physoperuvine Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research by enabling a systems-level understanding of complex biological processes isglobal.orgnih.govnih.govjci.orgrsc.org. Integrating these diverse datasets can provide a holistic view of how Physoperuvine is produced, regulated, and how it interacts with biological systems mdpi.comisglobal.orgnih.gov. Future research could involve applying multi-omics approaches to Physalis peruviana or engineered systems producing Physoperuvine. By correlating genetic information with gene expression, protein abundance, and metabolic profiles, researchers can gain deeper insights into the biosynthetic machinery, regulatory networks, and potential off-target effects or interactions of Physoperuvine. This integrated data can help identify novel enzymes, regulatory elements, or signaling pathways influenced by Physoperuvine, thereby accelerating the discovery of its biological roles and potential applications.

Unexplored Research Gaps and Emerging Avenues in Tropane Alkaloid Chemistry

While tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570) have been extensively studied due to their established pharmacological uses mdpi.com, other tropane alkaloids, including Physoperuvine, remain less explored mdpi.com. Significant research gaps exist in fully elucidating the specific biological activities, mechanisms of action, and potential therapeutic applications of compounds like Physoperuvine. Emerging avenues in tropane alkaloid chemistry include developing more efficient and stereoselective synthetic routes for accessing Physoperuvine and its analogs researchgate.netacs.org. Furthermore, a deeper understanding of the SAR of Physoperuvine could reveal novel biological targets or pathways. Investigating the broader chemical space of tropane alkaloids, beyond the well-known examples, presents an opportunity to discover compounds with unique properties and applications in chemical biology and drug discovery. Bridging the gap between natural product isolation and detailed mechanistic studies, including clinical validation where applicable, remains a critical area for future research in this class of compounds.

Q & A

Q. How can researchers accurately identify and characterize Physoperuvine in plant extracts using spectroscopic and chromatographic methods?

- Methodological Answer : To identify Physoperuvine, employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) and validate using reference standards. For novel compounds, ensure full characterization (e.g., 2D-NMR, X-ray crystallography) and document protocols in the "Experimental" section with reproducibility guidelines .

Q. What experimental design principles should guide initial assessments of Physoperuvine’s bioactivity?

- Methodological Answer : Use the PICOT framework to structure hypotheses:

- P (Population): Cell lines or model organisms (e.g., in vitro cancer cells).

- I (Intervention): Physoperuvine at varying concentrations.

- C (Comparison): Positive/negative controls (e.g., doxorubicin for cytotoxicity).

- O (Outcome): Metrics like IC₅₀ values or apoptosis rates.

- T (Time): Exposure duration (e.g., 24–72 hours).

Ensure adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) and include dose-response curves and triplicate assays to minimize variability .

Q. How to optimize extraction protocols for Physoperuvine to maximize yield and purity?

- Methodological Answer : Conduct response surface methodology (RSM) experiments to test variables like solvent polarity, temperature, and extraction time. Use ANOVA to identify significant factors and validate with ultra-performance liquid chromatography (UPLC) . Document detailed protocols in the "Materials and Methods" section, including equipment specifications and solvent gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of Physoperuvine across studies?

- Methodological Answer : Perform systematic reviews with PRISMA guidelines to analyze study heterogeneity (e.g., differences in cell lines, assay conditions). Use meta-analysis to quantify effect sizes and identify confounding variables. For experimental validation, replicate studies under standardized conditions (e.g., ATCC cell lines, controlled incubation parameters) and report raw data in supplementary materials .

Q. How can structure-activity relationship (SAR) studies improve Physoperuvine’s therapeutic efficacy?

- Methodological Answer : Design analog libraries with modifications to Physoperuvine’s core structure (e.g., hydroxylation, methylation). Test analogs using high-throughput screening (HTS) and correlate activity with computational models (e.g., molecular docking, QSAR). Publish synthetic pathways, characterization data, and bioassay results in compliance with journal guidelines for reproducibility .

Q. What methodologies validate Physoperuvine’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to map pathways affected by Physoperuvine. Use CRISPR-Cas9 knockout models to confirm target genes. For in vivo studies, adhere to ethical guidelines (IACUC approval) and include sham-operated controls. Share code and pipelines for bioinformatics analysis in public repositories .

Methodological Best Practices

- Data Reproducibility : Archive spectra, chromatograms, and raw datasets in repositories like Zenodo or Figshare, citing DOIs in the "Supporting Information" section .

- Literature Review : Use systematic search strategies (e.g., Boolean operators in PubMed/Scopus) to avoid bias and ensure coverage of negative results .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.